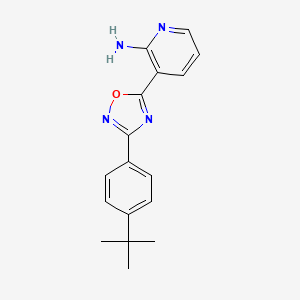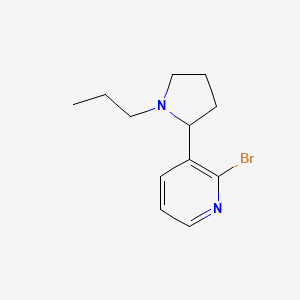![molecular formula C10H9NO4 B11798517 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid CAS No. 1710833-61-6](/img/structure/B11798517.png)
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid typically involves the reaction of 6-methylbenzo[d]isoxazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield reduced derivatives, and substitution can yield various substituted products .
Scientific Research Applications
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid include:
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
1710833-61-6 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-[(6-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-6-2-3-7-8(4-6)15-11-10(7)14-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
YAJHEWMULQRJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















